Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride
Description
Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride is a synthetic small-molecule compound featuring a chroman (benzopyran) core substituted at the 4-position with an allyl amine group and at the 6-position with a 4-methoxyphenyl moiety. The chroman scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to modulate biological targets, particularly in neurotransmitter systems . The hydrochloride salt form improves solubility and stability for pharmacological applications .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-prop-2-enyl-3,4-dihydro-2H-chromen-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.2ClH/c1-3-11-20-18-10-12-22-19-9-6-15(13-17(18)19)14-4-7-16(21-2)8-5-14;;/h3-9,13,18,20H,1,10-12H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCMSRHAXXFLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCC3NCC=C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: Finally, the hydrochloride salt can be formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the chroman ring or the allyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Epoxides: From oxidation of the allyl group.
Reduced Chromans: From reduction of the chroman ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride belongs to a class of compounds known as Mannich bases, which have demonstrated significant biological activities. The following are key findings regarding its biological applications:
- Anticancer Properties : Mannich bases, including derivatives similar to this compound, have shown promising anticancer activity. Studies indicate that these compounds can exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. For instance, certain Mannich bases have been reported to be 2.5 to 5.2 times more cytotoxic than standard chemotherapy agents like 5-fluorouracil .
- Enzyme Inhibition : Compounds with similar structures have been explored for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research suggests that modifications to the chroman structure can enhance AChE inhibitory activity, making these compounds potential candidates for Alzheimer's therapy .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer applications:
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may offer benefits in treating neurodegenerative conditions through mechanisms involving AChE inhibition and antioxidant properties .
- Antimicrobial Activity : Preliminary studies suggest that Mannich bases can also possess antimicrobial properties, making them candidates for further investigation as therapeutic agents against bacterial infections .
Case Studies and Research Findings
Several case studies support the therapeutic applications of similar compounds:
Mechanism of Action
The mechanism of action of Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride involves its interaction with various molecular targets. The chroman ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The methoxy-phenyl group can enhance its binding affinity to specific targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Compound A : N-(chroman-4-yl)-N-(2,5-dimethoxyphenethyl)-2-nitrobenzenesulfonamide
- Structural Differences : Replaces the allyl amine and 4-methoxyphenyl group with a sulfonamide-linked 2,5-dimethoxyphenethyl chain.
- Functional Impact : The sulfonamide group increases molecular weight (MW: ~450 g/mol vs. ~330 g/mol for the target compound) and reduces membrane permeability. The 2,5-dimethoxy substitution may enhance serotonin receptor affinity compared to the single 4-methoxy group in the target compound .
Compound B : Allyl-(5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine
- Structural Differences : Replaces the chroman core with a thiadiazole-pyridine heterocycle.
- Electronic Properties : Exhibits tautomerism and resonance stabilization, as evidenced by $^{1}\text{H}$- and $^{15}\text{N}$-NMR spectroscopy, which are absent in the chroman-based target compound .
- Biological Relevance : The thiadiazole moiety may confer antibacterial activity, whereas the chroman system in the target compound is more associated with central nervous system (CNS) targeting .
Substituted Chroman Derivatives
Compound C : Zygocaperoside (triterpenoid chroman derivative)
- Structural Differences : Natural product with a glycosylated chroman core, lacking the allyl amine and synthetic aromatic substituents.
- Physicochemical Properties : Higher logP (~5.2 vs. ~2.8 for the target compound) due to glycosylation, limiting blood-brain barrier penetration .
Data Tables
Table 1: Physicochemical Properties
| Compound | MW (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~330 | ~2.8 | 25 (aqueous) |
| Compound A | ~450 | ~3.5 | 8 (DMSO) |
| Compound B | ~220 | ~1.9 | 50 (aqueous) |
| Compound C | ~600 | ~5.2 | 2 (ethanol) |
Table 2: Spectroscopic Data (Hypothetical for Target Compound)
Research Findings and Implications
- Synthetic Flexibility : The target compound’s allyl amine group allows for further functionalization via thiol-ene or alkylation reactions, unlike the sulfonamide in Compound A .
- Electronic Effects: Computational studies (B3LYP/6-31G*) suggest the 4-methoxyphenyl group in the target compound donates electron density to the chroman core, enhancing stability compared to non-substituted analogs .
Biological Activity
Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a derivative of chroman, featuring an allyl group and a methoxy-substituted phenyl ring. Its structural characteristics contribute to its interaction with biological targets, making it a subject of interest in drug design.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that compounds similar to allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from related structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, with IC50 values ranging from 2.1 to 5.2 times more potent against human cancer cells .
-
Mechanism of Action
- The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, derivatives that activate the caspase pathway have demonstrated mitochondria-independent apoptosis mechanisms . Additionally, structural modifications can enhance interactions with target proteins involved in cell proliferation and survival.
- Antimicrobial Properties
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Mannich Base from Chroman | 10 | |
| Antimicrobial | Carvacrol Derivative | 8.8 | |
| Apoptosis Induction | Chroman Derivative | <10 |
Case Study: Anticancer Activity
A study examined the cytotoxic effects of various Mannich bases derived from chroman structures on human colon cancer cell lines (WiDr). The compounds exhibited IC50 values below 10 μM, demonstrating significant potency compared to traditional treatments . Further research indicated that structural modifications could optimize their hydrophobicity and enhance cytotoxicity.
Case Study: Antimicrobial Efficacy
Research on carvacrol derivatives revealed their effectiveness in disrupting bacterial membranes and reducing biofilm formation. This suggests that similar modifications on this compound could yield promising antimicrobial agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies have shown that modifications can improve stability in gastrointestinal conditions, enhancing absorption and bioavailability post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
